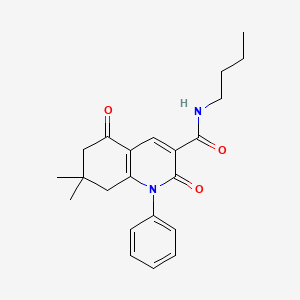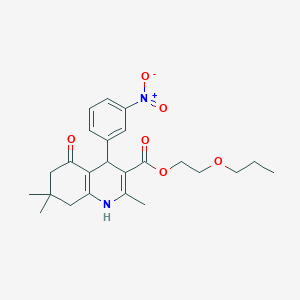
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (abbreviated as TBB) is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB belongs to the family of pyrimidinetriones and is known for its unique chemical properties, which make it an ideal candidate for several research studies.
作用机制
The mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of RNA polymerase II, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-kB) pathway.
实验室实验的优点和局限性
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility, which can limit its application in biological studies. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also known to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for cancer treatment and the synthesis of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based materials for various applications. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery, and further research in this area is needed. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based nanoparticles also hold promise for various applications, including biomedical imaging and drug delivery. Further studies are also needed to elucidate the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications in various fields. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in medicinal chemistry, materials science, and nanotechnology. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility and cytotoxicity at high concentrations. Further research is needed to fully understand the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields.
合成方法
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the most commonly used method involves the reaction of 4-tert-butylbenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The reaction yields 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid, which can be purified using recrystallization techniques.
科学研究应用
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery. In nanotechnology, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of gold nanoparticles, which have been shown to exhibit enhanced stability and catalytic activity.
属性
IUPAC Name |
5-[(4-tert-butylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)12-8-6-11(7-9-12)10-13-14(20)18(4)16(22)19(5)15(13)21/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXJCYKCHHMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)
![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)